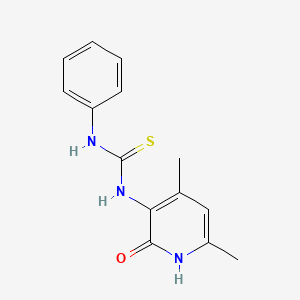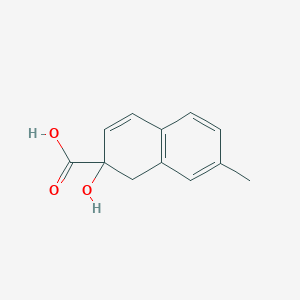
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of Lewis acids and standard reaction conditions. For example, the Heck coupling reaction, which involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst, can be employed to synthesize dihydronaphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and carboxylated derivatives of naphthalene, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxynaphthalene: This compound has hydroxyl groups at the first and second positions of the naphthalene ring.
2-Methoxynaphthalene: This compound features a methoxy group at the second position of the naphthalene ring.
2,7-Dihydroxynaphthalene: This compound has hydroxyl groups at the second and seventh positions of the naphthalene ring.
Uniqueness
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the dihydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
143355-55-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-hydroxy-7-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
LJQRRWWJBLUADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


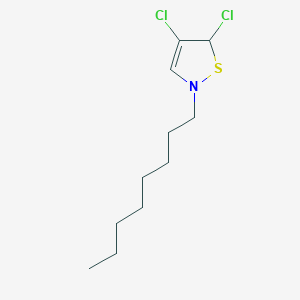
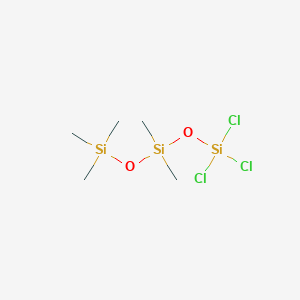
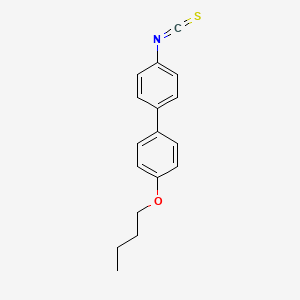
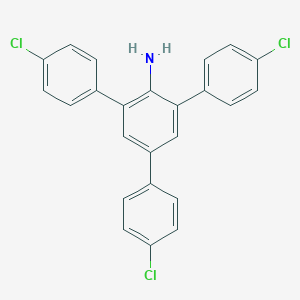
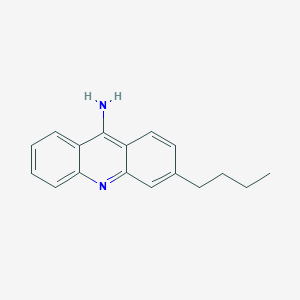

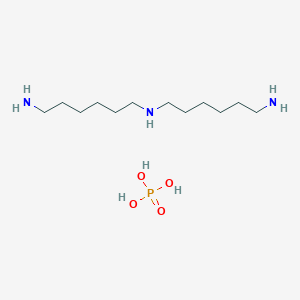
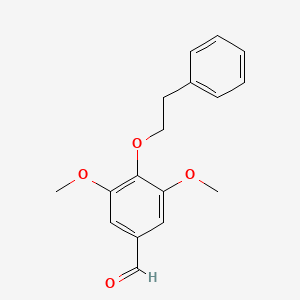
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
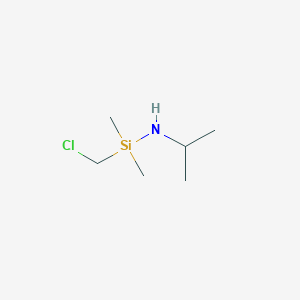
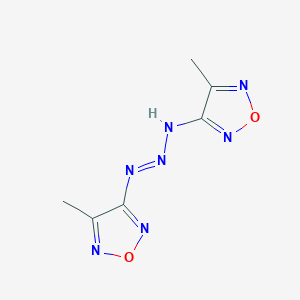
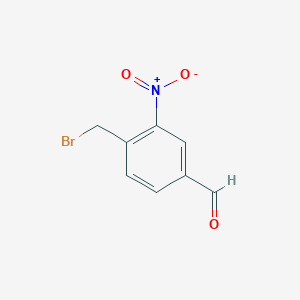
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
